

# Application Notes and Protocols: TPX-0022 Cell Line Recommendations for Gastric Cancer

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

### Introduction

TPX-0022 (**Elzovantinib**) is a potent, orally bioavailable, macrocyclic inhibitor of MET, SRC, and CSF1R kinases.[1][2] Aberrant MET signaling, frequently driven by gene amplification, is a key oncogenic driver in a subset of gastric cancers and is associated with poor prognosis. TPX-0022 has shown promising preclinical and clinical activity in MET-driven malignancies.[1][3] These application notes provide recommendations for the selection of appropriate gastric cancer cell lines for in vitro studies of TPX-0022 and detailed protocols for key experimental assays.

## Recommended Gastric Cancer Cell Lines

The selection of appropriate cell lines is critical for the preclinical evaluation of TPX-0022. We recommend utilizing a panel of cell lines with well-characterized MET and SRC status to investigate the compound's efficacy and mechanism of action.

Cell Line Characteristics and TPX-0022 Sensitivity:



| Cell Line | Histology                                      | MET<br>Amplificatio<br>n | SRC<br>Activity | TPX-0022<br>(Elzovantini<br>b) IC50 (Cell<br>Proliferatio<br>n) | Reference |
|-----------|------------------------------------------------|--------------------------|-----------------|-----------------------------------------------------------------|-----------|
| MKN-45    | Poorly<br>differentiated<br>adenocarcino<br>ma | Yes                      | High            | < 0.2 nM                                                        | [4]       |
| SNU-5     | Poorly<br>differentiated<br>adenocarcino<br>ma | Yes                      | Moderate        | < 0.2 nM                                                        | [4]       |
| Hs746T    | Adenocarcino<br>ma                             | Yes                      | Not specified   | Not specified                                                   | [5]       |
| AGS       | Adenocarcino<br>ma                             | No                       | Low             | Expected to<br>be high (>1<br>μΜ)                               | [6]       |
| KATO III  | Signet ring cell carcinoma                     | No                       | Not specified   | Expected to<br>be high (>1<br>μΜ)                               | [5]       |

### Enzymatic Inhibition by TPX-0022:

| Kinase | TPX-0022 (Elzovantinib)<br>Enzymatic IC50 | Reference |
|--------|-------------------------------------------|-----------|
| MET    | 0.14 nM                                   | [7]       |
| SRC    | 0.12 nM                                   | [7]       |
| CSF1R  | 0.76 nM                                   | [7]       |

Phosphorylation Inhibition in MET-Amplified Gastric Cancer Cell Lines:



| Cell Line | Target                     | TPX-0022<br>(Elzovantinib) IC50 | Reference |
|-----------|----------------------------|---------------------------------|-----------|
| MKN-45    | MET<br>autophosphorylation | ~1-3 nM                         | [7]       |
| SNU-5     | MET<br>autophosphorylation | ~1-3 nM                         | [7]       |

# **Experimental Protocols Gastric Cancer Cell Line Culture**

#### 1.1. Materials:

- Recommended gastric cancer cell lines (e.g., MKN-45, SNU-5, AGS)
- RPMI-1640 Medium (Gibco, Cat. No. 11875093)
- Fetal Bovine Serum (FBS), heat-inactivated (Gibco, Cat. No. 10082147)
- Penicillin-Streptomycin (10,000 U/mL) (Gibco, Cat. No. 15140122)
- 0.25% Trypsin-EDTA (Gibco, Cat. No. 25200056)
- Phosphate-Buffered Saline (PBS), pH 7.4 (Gibco, Cat. No. 10010023)
- Cell culture flasks (T-25, T-75)
- Cell culture plates (6-well, 96-well)
- Humidified incubator at 37°C with 5% CO2
- 1.2. Protocol for MKN-45 and SNU-5 (Semi-adherent):[8]
- Culture cells in RPMI-1640 supplemented with 10% heat-inactivated FBS and 1% Penicillin-Streptomycin.
- For passaging, collect the supernatant containing floating cells into a 15 mL conical tube.



- Wash the adherent cells with PBS and add the wash to the same conical tube.
- Add 1-2 mL of 0.25% Trypsin-EDTA to the flask and incubate for 3-5 minutes at 37°C.
- Neutralize the trypsin with 3-4 mL of complete culture medium and gently pipette to detach the cells.
- Combine the trypsinized cells with the cells in the conical tube.
- Centrifuge the cell suspension at 300 x g for 5 minutes.
- Aspirate the supernatant and resuspend the cell pellet in fresh complete medium.
- Seed new flasks at a recommended split ratio of 1:3 to 1:5.[9]
- Change the medium every 2-3 days.
- 1.3. Protocol for AGS (Adherent):
- Culture cells in RPMI-1640 supplemented with 10% heat-inactivated FBS and 1% Penicillin-Streptomycin.
- For passaging, aspirate the medium and wash the cells once with PBS.
- Add 1-2 mL of 0.25% Trypsin-EDTA and incubate for 3-5 minutes at 37°C until cells detach.
- Neutralize the trypsin with 3-4 mL of complete culture medium.
- Centrifuge the cell suspension at 300 x g for 5 minutes.
- Aspirate the supernatant and resuspend the cell pellet in fresh complete medium.
- Seed new flasks at a recommended split ratio of 1:4 to 1:8.
- Change the medium every 2-3 days.

## **Cell Viability (MTT) Assay**

#### 2.1. Materials:



- · Gastric cancer cells
- Complete culture medium
- TPX-0022 (Elzovantinib)
- MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
- Dimethyl sulfoxide (DMSO)
- 96-well clear flat-bottom plates
- Multichannel pipette
- Microplate reader

#### 2.2. Protocol:

- Seed cells in a 96-well plate at a density of 5,000 10,000 cells per well in 100  $\mu L$  of complete medium.
- Incubate the plate for 24 hours at 37°C with 5% CO2.
- Prepare serial dilutions of TPX-0022 in complete medium at 2X the final desired concentrations.
- Remove the medium from the wells and add 100  $\mu$ L of the TPX-0022 dilutions to the respective wells. Include wells with vehicle control (DMSO at the same concentration as the highest drug concentration).
- Incubate the plate for 72 hours at 37°C with 5% CO2.
- Add 20 μL of MTT solution (5 mg/mL) to each well and incubate for 4 hours at 37°C.[7]
- Aspirate the medium containing MTT and add 150 μL of DMSO to each well to dissolve the formazan crystals.



- Shake the plate for 10 minutes at room temperature to ensure complete dissolution.
- Measure the absorbance at 570 nm using a microplate reader.
- Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using a non-linear regression curve fit.

## Western Blot Analysis of MET and SRC Signaling

#### 3.1. Materials:

- · Gastric cancer cells
- TPX-0022 (Elzovantinib)
- RIPA Lysis and Extraction Buffer (Thermo Fisher, Cat. No. 89900)
- Protease and Phosphatase Inhibitor Cocktail (Thermo Fisher, Cat. No. 78440)
- BCA Protein Assay Kit (Thermo Fisher, Cat. No. 23225)
- SDS-PAGE gels
- Nitrocellulose or PVDF membranes
- Primary antibodies (diluted in 5% BSA in TBST):
  - Phospho-MET (Tyr1234/1235) (Cell Signaling Technology, #3077)
  - MET (Cell Signaling Technology, #8198)
  - Phospho-SRC Family (Tyr416) (Cell Signaling Technology, #2101)
  - SRC (Cell Signaling Technology, #2109)
  - Phospho-Akt (Ser473) (Cell Signaling Technology, #4060)
  - Akt (Cell Signaling Technology, #4691)



- Phospho-p44/42 MAPK (Erk1/2) (Thr202/Tyr204) (Cell Signaling Technology, #4370)[2]
  [10]
- p44/42 MAPK (Erk1/2) (Cell Signaling Technology, #4695)
- β-Actin (Cell Signaling Technology, #4970)
- HRP-conjugated secondary antibodies
- Enhanced Chemiluminescence (ECL) substrate
- Chemiluminescence imaging system

#### 3.2. Protocol:

- Seed cells in 6-well plates and grow to 70-80% confluency.
- Treat cells with various concentrations of TPX-0022 for the desired time (e.g., 2-24 hours).
- Wash the cells with ice-cold PBS and lyse them with RIPA buffer containing protease and phosphatase inhibitors.
- Scrape the cells and collect the lysate. Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.
- Determine the protein concentration of the supernatant using the BCA assay.
- Denature 20-30 μg of protein per sample by boiling in Laemmli sample buffer for 5 minutes.
- Separate the proteins by SDS-PAGE and transfer them to a nitrocellulose or PVDF membrane.
- Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
- Incubate the membrane with the primary antibody overnight at 4°C with gentle agitation.
- Wash the membrane three times with TBST for 10 minutes each.



- Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
- Wash the membrane three times with TBST for 10 minutes each.
- Add ECL substrate and visualize the protein bands using a chemiluminescence imaging system.

# Fluorescence In Situ Hybridization (FISH) for MET Amplification

#### 4.1. Materials:

- Cultured gastric cancer cells
- Cytospin funnels and slides
- Pre-treatment solution (e.g., 1M Sodium Thiocyanate)
- Protease solution (e.g., Pepsin)
- Vysis MET/CEP 7 FISH Probe Kit (Abbott Molecular)
- · Hybridization buffer
- DAPI counterstain
- Fluorescence microscope with appropriate filters

#### 4.2. Protocol:

- Harvest cells and prepare cytospin slides.
- Fix the cells in 3:1 methanol:acetic acid.
- Pre-treat the slides with a pre-treatment solution to unmask the target DNA.
- Digest the cells with a protease solution to allow probe penetration.



- Denature the cellular DNA and the FISH probe separately.
- Apply the MET/CEP 7 dual-color probe to the slides and hybridize overnight in a humidified chamber at 37°C.
- Perform post-hybridization washes to remove unbound probe.
- · Counterstain the nuclei with DAPI.
- Analyze the slides under a fluorescence microscope.
- Score at least 100 non-overlapping, intact nuclei for the number of red (MET) and green (CEP7) signals.
- Calculate the MET/CEP7 ratio. A ratio of ≥ 2.0 is typically considered MET amplification.[11]

## **Visualizations**





Click to download full resolution via product page

Caption: TPX-0022 inhibits MET and SRC signaling pathways.





Click to download full resolution via product page

Caption: Experimental workflow for evaluating TPX-0022.



Click to download full resolution via product page

Caption: Logic for selecting gastric cancer cell lines.



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. MKN-45 Cells [cytion.com]
- 2. Phospho-Erk1/2 Pathway Antibody Sampler Kit | Cell Signaling Technology [cellsignal.com]
- 3. researchgate.net [researchgate.net]
- 4. pubcompare.ai [pubcompare.ai]
- 5. MET amplification as a potential therapeutic target in gastric cancer PMC [pmc.ncbi.nlm.nih.gov]
- 6. firstwordpharma.com [firstwordpharma.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Cell Culture Academy [procellsystem.com]
- 9. MKN45 Cell Line Creative Biogene [creative-biogene.com]
- 10. Phospho-ERK1/ERK2 (Thr202, Tyr204) Polyclonal Antibody (36-8800) [thermofisher.com]
- 11. cdn.amegroups.cn [cdn.amegroups.cn]
- To cite this document: BenchChem. [Application Notes and Protocols: TPX-0022 Cell Line Recommendations for Gastric Cancer]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b2457233#tpx-0022-cell-line-recommendations-for-gastric-cancer]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.



**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com